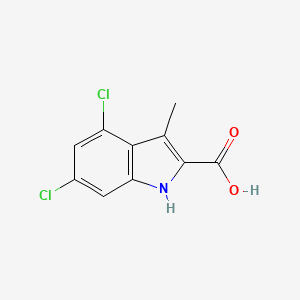

4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO2/c1-4-8-6(12)2-5(11)3-7(8)13-9(4)10(14)15/h2-3,13H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRCUFHYPTYFBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C(=CC(=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441801-00-9 | |

| Record name | 4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Fischer Indole Synthesis as the Foundation

The core synthetic pathway for 4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid relies on the Fischer indole synthesis, a well-established method for constructing indole scaffolds. This reaction involves the cyclization of arylhydrazines with carbonyl compounds under acidic conditions. For the target compound, the synthesis begins with 3,5-dichloroaniline as the precursor to the requisite arylhydrazine intermediate.

Key steps :

- Diazotization : Treatment of 3,5-dichloroaniline with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates the diazonium salt.

- Reduction : The diazonium salt is reduced using stannous chloride (SnCl₂) in HCl to yield 3,5-dichlorophenylhydrazine .

The hydrazine intermediate then undergoes condensation with ethyl pyruvate (CH₃-CO-COOEt) in ethanol under reflux conditions. Ethyl pyruvate serves a dual role:

- The α-keto group participates in cyclization to form the indole ring.

- The methyl group (CH₃) becomes the C3 substituent, while the ethoxycarbonyl group (COOEt) occupies the C2 position.

Reaction equation :

$$

\text{3,5-Dichlorophenylhydrazine} + \text{CH₃-CO-COOEt} \xrightarrow{\text{HCl, EtOH}} \text{this compound ethyl ester}

$$

Ester Hydrolysis to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed to the free carboxylic acid using aqueous sodium hydroxide (NaOH) in ethanol, followed by acidification with HCl to precipitate the final product:

$$

\text{this compound ethyl ester} \xrightarrow{\text{NaOH, H₂O/EtOH}} \text{this compound}

$$

Optimization of Reaction Conditions

Diazotization and Reduction

Critical parameters for the diazotization step include:

- Temperature : Maintained below 5°C to prevent decomposition of the diazonium salt.

- Acid concentration : Excess HCl (≥4 M) ensures protonation of the amine and stabilizes the diazonium intermediate.

The reduction step using SnCl₂ achieves a 70–85% yield of 3,5-dichlorophenylhydrazine, with purification via recrystallization from ethanol-water mixtures.

Fischer Indole Cyclization

Optimization studies reveal that:

- Solvent choice : Ethanol outperforms polar aprotic solvents (e.g., DMF) due to better solubility of reactants.

- Acid catalyst : Concentrated HCl (37%) provides superior cyclization rates compared to Lewis acids like ZnCl₂.

Table 1: Reaction Conditions for Fischer Indole Synthesis

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 80°C (reflux) | 78 |

| Reaction time | 6 hours | - |

| Molar ratio (Hydrazine:Pyruvate) | 1:1.2 | - |

Ester Hydrolysis

Hydrolysis proceeds efficiently under mild conditions:

- Base concentration : 2 M NaOH avoids side reactions such as decarboxylation.

- Workup : Acidification to pH 2–3 with HCl ensures complete precipitation of the carboxylic acid.

Characterization and Analytical Data

Spectroscopic Properties

This compound exhibits the following characteristics:

Table 2: Spectroscopic Data

| Property | Data |

|---|---|

| Melting point | 255–257°C (decomposes) |

| IR (KBr, cm⁻¹) | 3280 (N-H), 1670 (C=O), 1600 (C=C aromatic) |

| ¹H NMR (DMSO-d₆, δ) | 12.19 (s, 1H, NH), 7.46 (d, 1H, H-5), 7.18 (d, 1H, H-7), 2.41 (s, 3H, CH₃) |

| MS (m/z) | 274 [M+H]⁺ |

Purity and Yield

The overall yield from 3,5-dichloroaniline to the final product is approximately 52%, with losses occurring primarily during the diazotization and recrystallization steps. High-performance liquid chromatography (HPLC) analysis typically shows ≥98% purity when using silica gel column chromatography for purification.

Alternative Synthetic Approaches

Vilsmeier-Haack Formylation and Subsequent Modification

While not directly used for the target compound, source explores formylation at C3 via the Vilsmeier-Haack reaction (POCl₃, DMF) to introduce functional groups. This method could theoretically allow for the introduction of a methyl group via reduction of the formyl intermediate (e.g., using LiAlH₄), though this pathway remains unexplored in the literature.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) could potentially introduce the methyl group post-cyclization. However, the electron-withdrawing effect of the carboxylic acid at C2 and chlorine substituents at C4/C6 likely deactivates the indole ring, making this approach synthetically challenging.

Challenges and Limitations

- Regioselectivity in Fischer Synthesis : Competing cyclization pathways may generate minor amounts of 5,7-dichloro isomers, necessitating careful chromatographic separation.

- Acid Sensitivity : The free carboxylic acid form is prone to decarboxylation above 260°C, complicating high-temperature reactions.

- Solubility Issues : The final product exhibits limited solubility in common organic solvents (e.g., <1 mg/mL in DMSO), restricting its use in solution-phase reactions.

Industrial-Scale Considerations

For bulk production, the following modifications improve efficiency:

- Continuous flow diazotization : Minimizes thermal degradation risks.

- Catalytic hydrogenation : Replaces SnCl₂ with Pd/C for greener hydrazine synthesis.

- Microwave-assisted hydrolysis : Reduces ester hydrolysis time from 6 hours to 30 minutes.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized indole derivatives .

Scientific Research Applications

Neuroscience Research

4,6-Dichloro-3-methyl-1H-indole-2-carboxylic acid has been identified as a potential chemical probe in neuroscience. It has been studied for its binding affinity to NMDA receptors, which play a crucial role in synaptic plasticity and memory function. Interaction studies have demonstrated that this compound can act as an antagonist at these receptors, providing insights into receptor functions and signaling pathways relevant to neurological disorders .

Antiviral Activity

Research has highlighted the compound's potential as an inhibitor of HIV-1 integrase. Structural modifications of derivatives based on indole-2-carboxylic acid have shown promising results in inhibiting the strand transfer activity of integrase, with some derivatives achieving IC₅₀ values as low as 0.13 μM. This suggests that this compound could serve as a scaffold for developing new antiviral agents targeting HIV .

Anticancer Properties

The compound is also being investigated for its anticancer properties. Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation.

Agricultural Applications

In agricultural chemistry, this compound has been explored for its potential use as a pesticide or herbicide. Its efficacy against certain plant pathogens and pests has been documented, suggesting that it could play a role in sustainable agricultural practices .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways, allowing for the production of derivatives with enhanced biological activities. Studies have shown that structural modifications can significantly affect the compound's pharmacological properties, leading to improved binding affinities and biological efficacy .

Case Studies

Mechanism of Action

The mechanism by which 4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenation and Substituent Position Effects

4,6-Dichloro-1H-indole-2-carboxylic Acid (CAS 101861-63-6)

- Key differences : Lacks the 3-methyl group present in the target compound.

- This compound is often used as a precursor for synthesizing derivatives like 3-(2-carboxyethyl)-4,6-dichloroindole-2-carboxylic acid .

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS 16381-48-9)

Functional Group Modifications

3-(4,6-Dichloro-2-carboxyindol-3-yl)propionic Acid

- Structure : Features a propionic acid chain at position 3 instead of a methyl group.

- Implications : The extended carboxylic acid chain increases hydrophilicity and may improve solubility in aqueous media, making it suitable for biochemical assays .

Hydantoin-Substituted Derivatives (e.g., Compound 17)

- Structure : 4,6-Dichloro-3-[(2-oxo-3-phenyl-1-imidazolidinyl)methyl]indole-2-carboxylic acid.

- Implications : The hydantoin moiety introduces hydrogen-bonding capabilities, enhancing interactions with biological targets. Reported melting points (~262°C) and IR spectra (νmax 1650 cm⁻¹ for carbonyl) suggest thermal stability and conformational rigidity .

Ester Derivatives

Ethyl 4,6-Dichloroindole-2-carboxylates (e.g., Compounds 19m–19p)

Methoxy-Substituted Analogs

5-Methoxyindole-2-carboxylic Acid Ethyl Ester (CAS 128717-77-1)

- Key differences : Methoxy group at position 5 instead of chloro and methyl groups.

Research Implications and Gaps

- Structural Insights : Chlorine and methyl groups at positions 4, 6, and 3 enhance steric and electronic effects critical for ligand-receptor interactions.

- Unanswered Questions: Limited data exist on the target compound’s biological activity, toxicity, or pharmacokinetics.

Biological Activity

4,6-Dichloro-3-methyl-1H-indole-2-carboxylic acid is a heterocyclic compound with significant biological activity. Its structure comprises an indole ring substituted with chlorine and methyl groups, which contributes to its reactivity and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₀H₇Cl₂NO₂. The compound features:

- Indole structure : A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.

- Substituents : Chlorine atoms at the 4 and 6 positions and a methyl group at the 3 position enhance its biological interactions.

This compound interacts with various biological targets, influencing several biochemical pathways:

Target Receptors :

- NMDA Receptors : Binding studies indicate that this compound acts as an antagonist at NMDA receptors, potentially modulating excitatory neurotransmission.

- HIV Integrase : Research shows that derivatives of indole-2-carboxylic acids can inhibit HIV integrase activity, suggesting that related compounds may also exhibit antiviral properties .

Biochemical Pathways :

The compound has been associated with multiple biological activities including:

- Antiviral : Exhibiting inhibitory effects against HIV integrase.

- Antimicrobial : Demonstrating activity against various bacterial strains.

- Anticancer : Potential effects on cancer cell lines through apoptosis induction and cell cycle arrest.

Biological Activities

The following table summarizes the biological activities reported for this compound:

Case Studies and Research Findings

Recent studies have highlighted the significance of structural modifications to enhance the biological activity of indole derivatives:

- HIV Integrase Inhibition :

-

Antimicrobial Studies :

- Investigations into the antimicrobial properties of this compound revealed effectiveness against Gram-positive and Gram-negative bacteria, supporting its potential application in treating infections.

-

Anticancer Activity :

- In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting its utility in cancer therapeutics.

Q & A

Basic: What are the standard synthetic routes for preparing 4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid?

Methodological Answer:

The compound is typically synthesized via cyclization and functionalization of substituted indole precursors. For example:

- Route A : Refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones in acetic acid with sodium acetate as a catalyst (3–5 hours) .

- Route B : Condensation of 3-formylindole derivatives with thioxo-thiazolidinones under similar acidic conditions (2.5–3 hours) .

Key Considerations : Reaction time, catalyst load, and purification (e.g., recrystallization from DMF/acetic acid mixtures) significantly impact yield.

Basic: How is this compound characterized structurally?

Methodological Answer:

Characterization relies on:

Advanced: How do structural modifications influence its biological activity?

Methodological Answer:

- Substituent Effects : Hydantoin substitutions at the 3-position enhance binding to biological targets (e.g., enzymes or receptors). For instance, 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl] derivatives show improved activity due to hydrogen-bonding interactions .

- Steric Hindrance : Methyl groups at the 3-position (as in the target compound) may reduce solubility but increase metabolic stability .

Advanced: How can contradictory data in synthesis protocols be resolved?

Methodological Answer:

Contradictions in reaction times (e.g., 3–5 hours vs. 2.5–3 hours) arise from differences in substituent reactivity.

- Resolution Strategy :

Advanced: What mechanisms underlie its reported biological activity?

Methodological Answer:

- Enzyme Inhibition : The compound inhibits enzymes (e.g., kinases) via competitive binding at the ATP pocket, as suggested by docking studies with hydantoin derivatives .

- Cellular Uptake : Chlorine substituents enhance lipophilicity, improving membrane permeability .

Basic: What are the IUPAC and alternative identifiers for this compound?

Answer:

- IUPAC Name : this compound.

- Alternative Names : MDL-29951, CLI (referring to structural analogs) .

- CAS Registry : 130798-51-5 .

Advanced: What analytical challenges arise in quantifying this compound?

Methodological Answer:

- Chromatographic Issues : Co-elution with degradation products (e.g., decarboxylated derivatives) can occur.

- Detection Sensitivity : Low UV absorbance requires derivatization (e.g., esterification) for enhanced detection .

Advanced: How does pH affect its stability in aqueous solutions?

Methodological Answer:

- Acidic Conditions (pH < 3) : Promotes decarboxylation, forming 4,6-dichloro-3-methylindole .

- Neutral/Basic Conditions (pH 7–9) : Hydrolysis of the carboxylic acid group occurs, requiring storage at pH 4–5 and 4°C .

Advanced: What computational tools predict its reactivity or binding modes?

Methodological Answer:

- Docking Studies : Software like AutoDock Vina models interactions with biological targets (e.g., using SMILES:

Clc1cc2c(c(Cl)c1)c(c(C(=O)O)n2)CCC(=O)O) . - DFT Calculations : Predict electrophilic sites (e.g., C-5 position) for functionalization .

Advanced: How can reaction yields be optimized for scale-up?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.